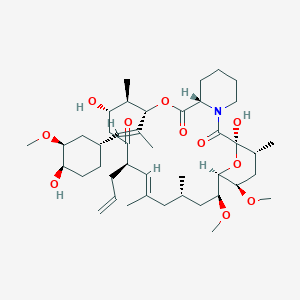![molecular formula C12H18N4O5 B1147309 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide CAS No. 3676-69-5](/img/structure/B1147309.png)
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide is a chemical compound with the molecular formula C12H18N4O5 and a molecular weight of 298.29512 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .
Mode of Action
This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.
Biochemical Pathways
The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .
Preparation Methods
The synthesis of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide involves several steps. One common method includes the reaction of a precursor compound with sulfuryl chloride in ethyl acetate, optionally in the presence of a base . The resulting intermediate is then treated with an amine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include sulfuryl chloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Comparison with Similar Compounds
5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide can be compared with other similar compounds, such as:
- 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide
- 5-Amino-1-(6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl)-1H-imidazole-4-carboxamide These compounds share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
CAS No. |
3676-69-5 |
|---|---|
Molecular Formula |
C12H18N4O5 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
HUTXHGRHFXEXPQ-IOSLPCCCSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
Synonyms |
5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)

